
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with difluoromethyl and hydroxymethyl groups
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific reaction environments to facilitate the desired transformations.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinone ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing inhibitors of specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
4-(Hydroxymethyl)pyridin-2(1H)-one: Lacking the difluoromethyl group, this compound may have different physical and chemical properties.
1-(Difluoromethyl)-4-(methyl)pyridin-2(1H)-one: The presence of a methyl group instead of a hydroxymethyl group can influence the compound’s solubility and reactivity
Eigenschaften
Molekularformel |
C7H7F2NO2 |
|---|---|
Molekulargewicht |
175.13 g/mol |
IUPAC-Name |
1-(difluoromethyl)-4-(hydroxymethyl)pyridin-2-one |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)10-2-1-5(4-11)3-6(10)12/h1-3,7,11H,4H2 |
InChI-Schlüssel |
WNIALKWORXOTAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C=C1CO)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




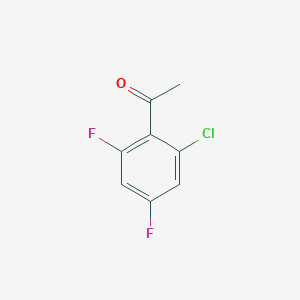
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
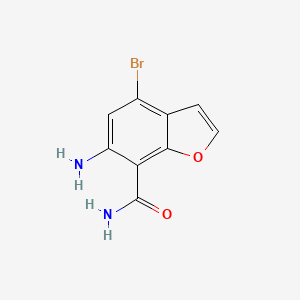

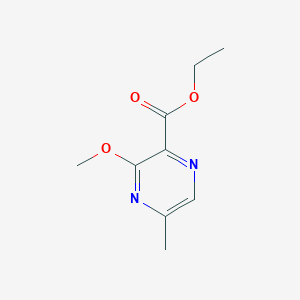
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
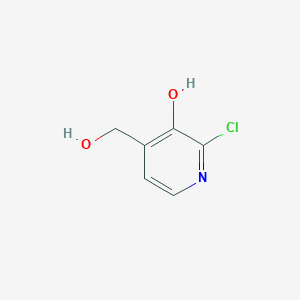

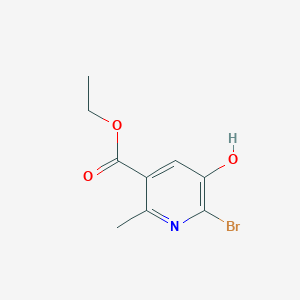
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
